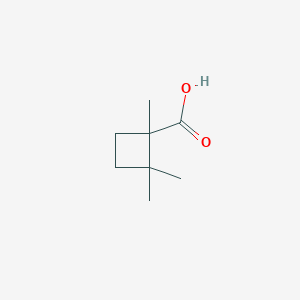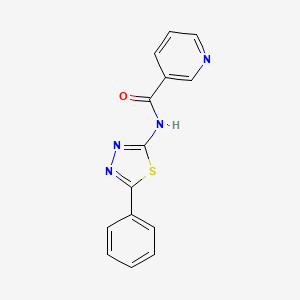![molecular formula C8H7N3O4 B13574969 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with two hydroxyl groups at positions 2 and 4, and an acetic acid moiety attached at position 5
準備方法
The synthesis of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate is then subjected to annellation to construct the pyrrolo ring, resulting in the formation of the pyrrolo[3,2-d]pyrimidine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, derivatives of this compound have shown promise as inhibitors of certain enzymes and receptors, making them potential candidates for drug development
作用機序
The mechanism of action of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrimidine core but differ in their substituents and overall structure. The uniqueness of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity. Other similar compounds include pyrrolo[2,3-d]pyrimidine derivatives, which have been studied for their antimicrobial and antiviral properties .
特性
分子式 |
C8H7N3O4 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O4/c12-5(13)3-11-2-1-4-6(11)7(14)10-8(15)9-4/h1-2H,3H2,(H,12,13)(H2,9,10,14,15) |
InChIキー |
HOACJGVIKQWEER-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C1NC(=O)NC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


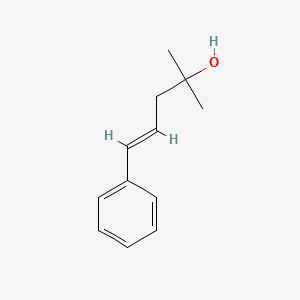
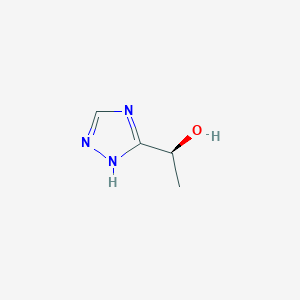

![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
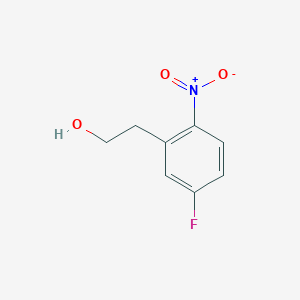

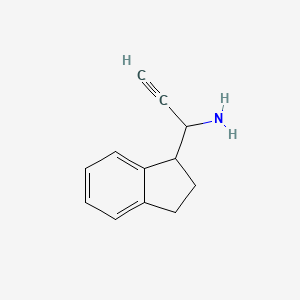
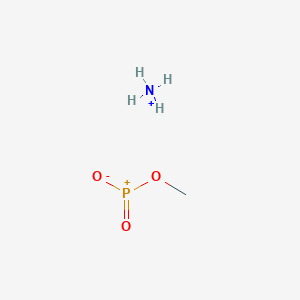
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
